4-Cyclohexyl-2,6-dinitrophenol 4-Cyclohexyl-2,6-dinitrophenol
Brand Name: Vulcanchem
CAS No.: 4097-58-9
VCID: VC18531729
InChI: InChI=1S/C12H14N2O5/c15-12-10(13(16)17)6-9(7-11(12)14(18)19)8-4-2-1-3-5-8/h6-8,15H,1-5H2
SMILES:
Molecular Formula: C12H14N2O5
Molecular Weight: 266.25 g/mol

4-Cyclohexyl-2,6-dinitrophenol

CAS No.: 4097-58-9

Cat. No.: VC18531729

Molecular Formula: C12H14N2O5

Molecular Weight: 266.25 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclohexyl-2,6-dinitrophenol - 4097-58-9

Specification

CAS No. 4097-58-9
Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
IUPAC Name 4-cyclohexyl-2,6-dinitrophenol
Standard InChI InChI=1S/C12H14N2O5/c15-12-10(13(16)17)6-9(7-11(12)14(18)19)8-4-2-1-3-5-8/h6-8,15H,1-5H2
Standard InChI Key FQTXZQQAXMVGTE-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₂H₁₄N₂O₅, with a molecular weight of 266.25 g/mol . Its structure consists of a phenol core modified by:

  • A cyclohexyl group (-C₆H₁₁) at the 2-position

  • Nitro groups (-NO₂) at the 4- and 6-positions

The sodium salt form (CAS 130-60-9) has a molecular weight of 288.23 g/mol, where the phenolic hydroxyl group is deprotonated and associated with a sodium cation .

Spectral and Computational Data

  • IUPAC Name: 2-Cyclohexyl-4,6-dinitrophenol

  • InChIKey: QJYHUJAGJUHXJN-UHFFFAOYSA-N

  • SMILES: C1CCC(CC1)C2=C(C(=CC(=C2N+[O-])N+[O-])O)

Physicochemical Properties

Thermal and Physical Constants

PropertyValueSource
Melting Point106°C
Boiling Point409.45°C (estimate)
Density1.2846 g/cm³ (estimate)
Refractive Index1.6660 (estimate)
Vapor Pressurelog₁₀(P) = 6.48343 - 3324.631/(T - 50.996) (406–564.7 K)
Water Solubility15 mg/L at 25°C
pKa4.08 ± 0.38

Solubility Profile

The compound exhibits limited solubility in polar solvents:

  • Chloroform: Slight

  • Dimethyl Sulfoxide (DMSO): Slight

  • Ethyl Acetate: Slight

Health and Environmental Hazards

Toxicological Profile

EndpointEffectSource
Acute Toxicity (Oral)LD₅₀ = 25–50 mg/kg (rat)
Chronic ExposureHepatotoxicity, metabolic disruption
Dermal ContactSevere dermatitis
Ocular EffectsPupillary dilation

Environmental Impact

  • Ecotoxicity: LC₅₀ (fish) = 0.1–1 mg/L

  • Persistence: Half-life >60 days in soil

  • Bioaccumulation: Log Kow = 3.2

Analytical Methods

Detection Techniques

  • HPLC-UV: λ = 254 nm, C18 column, acetonitrile/water mobile phase

  • GC-MS: Electron impact ionization, characteristic m/z 266

Environmental Monitoring

  • Water Samples: Solid-phase extraction followed by LC-MS/MS (LOQ = 0.1 μg/L)

  • Soil Analysis: Soxhlet extraction with dichloromethane

SupplierQuantityPrice (USD)
TRC100 mg215
Biosynth Carbosynth500 mg1,150

Pricing reflects synthesis complexity and hazardous material handling requirements .

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